Product packaging for 4,5-Bis(4-pentenyloxy)-2-imidazolidinone(Cat. No.:CAS No. 93431-23-3)

4,5-Bis(4-pentenyloxy)-2-imidazolidinone

Cat. No.: B13776700
CAS No.: 93431-23-3
M. Wt: 254.33 g/mol
InChI Key: HMRNPCRXMSHCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Bis(4-pentenyloxy)-2-imidazolidinone (CAS 5781-51-1) is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.37 g/mol . This specialized imidazolidinone derivative is characterized by pentenyloxy side chains, which can influence its properties and reactivity, making it a compound of interest in various research applications. Toxicity studies on a closely related analog, 4,5-Bis(3-pentenyloxy)-2-imidazolidinone, have reported an oral LD50 of greater than 2 gm/kg in mice, with observed toxic effects including somnolence and altered sleep time . The compound is offered as a high-purity material for scientific research and development. Potential areas of investigation include exploring its mechanism of action in biological systems, its potential as a building block for the synthesis of more complex heterocyclic compounds , and its physicochemical properties. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2O3 B13776700 4,5-Bis(4-pentenyloxy)-2-imidazolidinone CAS No. 93431-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93431-23-3

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

4,5-bis(pent-4-enoxy)imidazolidin-2-one

InChI

InChI=1S/C13H22N2O3/c1-3-5-7-9-17-11-12(15-13(16)14-11)18-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2,(H2,14,15,16)

InChI Key

HMRNPCRXMSHCLH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1C(NC(=O)N1)OCCCC=C

Origin of Product

United States

Synthetic Methodologies and Strategies for 4,5 Bis 4 Pentenyloxy 2 Imidazolidinone and Analogous Structures

Classical and Contemporary Approaches to 2-Imidazolidinone Ring Construction

The formation of the 2-imidazolidinone scaffold is a fundamental step in the synthesis of a wide array of biologically active molecules and complex organic structures. Over the years, numerous methods have been developed, ranging from traditional condensation reactions to sophisticated multicomponent strategies.

Cyclocondensation Reactions of Urea (B33335) Derivatives with Carbonyl Compounds

A well-established and straightforward method for the construction of the 2-imidazolidinone ring is the cyclocondensation reaction between urea or its derivatives and a suitable dicarbonyl compound. In the context of synthesizing 4,5-disubstituted 2-imidazolidinones, glyoxal (B1671930) is a common starting material. The reaction of urea with glyoxal leads to the formation of 4,5-dihydroxy-2-imidazolidinone, a key intermediate for the synthesis of 4,5-Bis(4-pentenyloxy)-2-imidazolidinone. This reaction is typically carried out under aqueous conditions and can be influenced by pH and temperature. The resulting 4,5-dihydroxy-2-imidazolidinone exists as a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically more stable product.

The general scheme for this reaction is as follows:

Table 1: Examples of Cyclocondensation Reactions for 2-Imidazolidinone Ring Formation

Urea DerivativeCarbonyl CompoundProductReference
UreaGlyoxal4,5-Dihydroxy-2-imidazolidinone epa.gov
N,N'-DimethylureaGlyoxal4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone epa.gov

Multicomponent Reaction Strategies for Imidazolidinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and diversity of accessible structures. For the synthesis of imidazolidinone scaffolds, MCRs provide a convergent and versatile alternative to traditional stepwise methods.

One notable example is the Ugi three-component reaction, which can be adapted to produce highly substituted imidazolidinones. While not a direct route to 4,5-dialkoxy derivatives, the principles of MCRs highlight the potential for developing novel, one-pot syntheses of complex imidazolidinone structures.

Introduction of Alkoxy and Alkenyl Moieties at the C4 and C5 Positions

With the 2-imidazolidinone core in hand, the next critical phase is the introduction of the 4-pentenyloxy side chains at the C4 and C5 positions. This transformation is typically achieved through the etherification of the corresponding dihydroxy intermediate.

Ethers Synthesis and Functionalization with Pentenyloxy Chains

The most logical and widely applicable method for the synthesis of the target ether linkages is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of 4,5-dihydroxy-2-imidazolidinone to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with an appropriate alkenyl halide, such as 4-pentenyl bromide.

The reaction would proceed as follows:

Deprotonation: The 4,5-dihydroxy-2-imidazolidinone is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding dianion.

Nucleophilic Attack: The resulting dialkoxide then acts as a nucleophile, attacking two equivalents of 4-pentenyl bromide in an SN2 reaction to form the desired this compound.

The choice of solvent is crucial for the success of the Williamson ether synthesis, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the SN2 reaction.

Stereoselective Control in C4, C5-Disubstitution

The stereochemistry at the C4 and C5 positions of the 2-imidazolidinone ring is a critical aspect of the synthesis. The initial formation of 4,5-dihydroxy-2-imidazolidinone from urea and glyoxal can yield a mixture of cis and trans isomers. It has been noted that the balance between these isomers can be shifted towards the more stable trans form. epa.gov

Controlling the stereochemical outcome of the subsequent etherification reaction is a significant challenge. The relative stereochemistry of the final product (cis or trans-4,5-Bis(4-pentenyloxy)-2-imidazolidinone) will depend on the stereochemistry of the starting diol and the reaction conditions of the etherification. Achieving a specific stereoisomer may require either the separation of the cis and trans diol intermediates prior to etherification or the development of a stereoselective etherification method. Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones, which are structurally similar, has been achieved via chiral α-amino epoxides, suggesting that stereocontrol in related five-membered heterocyclic systems is feasible.

Advanced Synthetic Techniques and Catalysis in Imidazolidinone Chemistry

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of complex molecules like this compound. These methods can offer improvements in terms of efficiency, selectivity, and sustainability compared to traditional approaches.

For the construction of the 2-imidazolidinone ring, catalytic methods for the direct synthesis from diamines and carbon dioxide have been developed, offering a greener alternative to the use of phosgene (B1210022) or its derivatives. rsc.org Metal-catalyzed and organocatalytic methods are also being increasingly explored for the synthesis of substituted imidazolidinones. mdpi.com For instance, palladium-catalyzed reactions have been employed for the diastereo- and enantioselective synthesis of 4-imidazolidinones through (3+2) cycloaddition reactions. nih.gov

In the context of the etherification step, catalytic methods for the direct etherification of alcohols are gaining prominence. Iron(III) triflate has been shown to be an efficient catalyst for the dehydrative etherification of alcohols. nih.gov Such catalytic approaches could potentially offer milder reaction conditions and improved selectivity for the synthesis of this compound.

Phase Transfer Catalysis (PTC) in the Synthesis of Imidazolidinone Derivatives

Phase Transfer Catalysis (PTC) presents an efficient and environmentally benign methodology for conducting reactions between reactants in immiscible phases. ekb.eg In the context of synthesizing this compound, PTC is particularly relevant for the O-alkylation step. This technique can facilitate the transfer of the alkoxide of 4,5-dihydroxy-2-imidazolidinone from an aqueous or solid phase to an organic phase containing the alkylating agent, 5-bromo-1-pentene. phasetransfercatalysis.com

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, can significantly enhance the reaction rate and yield. ekb.egnih.gov The catalyst forms an ion pair with the alkoxide, rendering it soluble in the organic phase where the reaction with the alkyl halide occurs. This method often allows for the use of milder reaction conditions, less expensive inorganic bases, and a wider variety of solvents, contributing to a greener synthetic process. ekb.eg For instance, in the alkylation of phenols, a reaction analogous to the O-alkylation of the dihydroxyimidazolidinone, PTC has been shown to favor O-alkylation over C-alkylation, which can be a competing side reaction. phasetransfercatalysis.com

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Benzyl tributyl ammonium chloride30% NaOHBenzene25Not specified ekb.eg
Tetrabutylammonium bromide (TBAB)50% w/w NaOHToluene4073 nih.gov
Tetrabutylammonium iodideK2CO3Acetonitrile (B52724)Reflux90 nih.gov

Metal-Catalyzed and Organocatalytic Approaches to Imidazolidinone Formation

Modern synthetic chemistry has seen a surge in the use of metal-catalyzed and organocatalytic methods to construct heterocyclic frameworks like imidazolidinones, often with high levels of stereocontrol. sigmaaldrich.commdpi.com

Metal-Catalyzed Approaches:

Transition metal catalysis offers powerful tools for the formation of C-N bonds and the construction of the imidazolidinone ring. beilstein-journals.org Palladium-catalyzed reactions, for example, have been extensively used in the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov Methods such as the intramolecular diamination of alkenes represent a sophisticated strategy for building the imidazolidinone scaffold. mdpi.com While not directly applied to this compound in the reviewed literature, these catalytic systems provide a foundation for developing novel, efficient, and stereoselective syntheses of complex imidazolidinone derivatives. For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize enantioenriched gem-disubstituted 4-imidazolidinones. nih.gov

CatalystLigandReactantsYield (%)Enantiomeric Excess (%)Reference
Pd2(dba)3(S)-tBu-PyroxImidazolidinone-derived β-amidoesters>9995 nih.gov
CuCl-PPh3-1,1-disubstituted terminal olefinsGood- mdpi.com
AuCl-Propargyl ureasNot specified- mdpi.com

Organocatalytic Approaches:

Organocatalysis has emerged as a complementary and often more sustainable alternative to metal catalysis. sigmaaldrich.comnih.gov Chiral imidazolidinone-based organocatalysts, such as the MacMillan catalysts, are well-known for their ability to catalyze a wide range of asymmetric transformations, including cycloadditions and functionalizations of aldehydes and ketones. sigmaaldrich.comnih.gov These catalysts operate by forming iminium or enamine intermediates, which activate the substrates towards nucleophilic attack. While the direct synthesis of the imidazolidinone core of the target molecule via these methods is not explicitly detailed, the principles of organocatalysis can be applied to the synthesis of functionalized imidazolidinone precursors. For example, the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes catalyzed by a second-generation MacMillan catalyst can produce highly functionalized isoxazoline (B3343090) scaffolds, demonstrating the power of this approach in creating complex heterocyclic structures. nih.gov

Principles of Green Chemistry in Optimizing Imidazolidinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijesi.org In the synthesis of imidazolidinones, these principles can be applied in several ways.

One significant advancement is the use of microwave-assisted synthesis. researchgate.netajrconline.orgijesi.org Microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. ajrconline.orgijesi.org The synthesis of imidazolidinone derivatives via the cycloaddition of glycine (B1666218) on Schiff's bases, catalyzed by recyclable indium (III) chloride, has been shown to be highly efficient under microwave irradiation. researchgate.net

Another key aspect of green chemistry is the use of safer and more environmentally friendly solvents. The synthesis of thioxoimidazolidinone-isatin/ninhydrin conjugates has been successfully carried out "on-water" using a recyclable nano-catalyst, highlighting the potential for aqueous reaction media. nih.gov Furthermore, optimizing reactions to be performed under solvent-free conditions is a major goal of green chemistry. researchgate.net

The use of recyclable catalysts, such as the indium (III) chloride mentioned above or heterogeneous catalysts, also aligns with green chemistry principles by minimizing waste. researchgate.net The development of synthetic routes that utilize renewable feedstocks is another important consideration, although not yet widely applied in the synthesis of complex imidazolidinones.

Green Chemistry ApproachBenefitExampleReference
Microwave-assisted synthesisReduced reaction time, higher yieldsSynthesis of imidazolidinone derivatives from Schiff's bases researchgate.netajrconline.orgijesi.org
Use of water as a solventEnvironmentally benignSynthesis of thioxoimidazolidinone conjugates nih.gov
Recyclable catalystReduced wasteInCl3 in cycloaddition reactions researchgate.net
Solvent-free conditionsReduced solvent waste and exposureMineral supported reagent assisted synthesis researchgate.net

Addressing Challenges in the Synthesis of Complex Imidazolidinones

The synthesis of complex imidazolidinones like this compound is not without its challenges. These can include the formation of undesired side products and the need to control stereochemistry.

Strategies for Minimizing Undesired Side Reactions during Heterocycle Formation (e.g., Diketopiperazine Formation in Related Peptide Synthesis Contexts)

The formation of undesired side products is a common challenge in heterocyclic synthesis. A relevant analogy can be drawn from solid-phase peptide synthesis (SPPS), where the formation of diketopiperazines (DKPs) is a well-known side reaction. nih.govnih.gov DKPs are stable six-membered rings that can form from dipeptide precursors, leading to truncation of the peptide chain. baranlab.orgnih.gov This intramolecular cyclization is particularly problematic when proline is the second amino acid in the sequence. nih.gov

Similar intramolecular cyclizations or other side reactions can potentially occur during the synthesis of complex imidazolidinones, especially when dealing with multifunctional precursors. Strategies to minimize these side reactions in peptide synthesis can be adapted to the synthesis of other heterocycles. These strategies include:

Careful selection of protecting groups: In SPPS, the choice of the N-terminal protecting group can influence the rate of DKP formation. nih.gov

Optimization of reaction conditions: Factors such as the base used for deprotection, the solvent, and the temperature can all impact the extent of side reactions. nih.gov

Use of dipeptide building blocks: In some cases, using pre-formed dipeptides can bypass the intermediate that is prone to cyclization. nih.gov

By analogy, in the synthesis of this compound, careful control of the reaction conditions during the cyclization of glyoxal and urea, as well as during the subsequent etherification, is crucial to prevent the formation of byproducts.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the synthesis of complex molecules. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

For the synthesis of 4,5-disubstituted imidazolidinones, the regioselectivity of the reaction is a critical factor. In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic nucleophiles, it was found that decreasing the amount of the trifluoroacetic acid (TFA) catalyst improved the regioselectivity, leading exclusively to the 4-substituted imidazolidin-2-one. nih.gov

In the context of the Williamson ether synthesis for the dietherification of 4,5-dihydroxy-2-imidazolidinone, the choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups without competing in the substitution reaction. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents are often preferred. nih.govresearchgate.net

The following table summarizes some examples of reaction condition optimization for related transformations:

ReactionVariable OptimizedOptimal ConditionOutcomeReference
O-alkylation of a pyrimidinoneLeaving group on alkylating agentIodide87% yield nih.gov
Alkylation of a ketoneSolvent and base equivalentsTHF, 1.4 equiv. Na@SiO289% yield researchgate.net
Cycloaddition of isocyanate and epoxideCatalyst and solventBifunctional PTC in chlorobenzene85% yield researchgate.net

By systematically varying these parameters, it is possible to develop a robust and efficient synthesis for this compound and its analogs with high yield and purity.

Structural Characterization and Conformational Analysis of 4,5 Bis 4 Pentenyloxy 2 Imidazolidinone

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The precise structure of 4,5-Bis(4-pentenyloxy)-2-imidazolidinone is determined through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the stereochemical relationship between substituents. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal characteristic signals for the imidazolidinone core and the two 4-pentenyloxy side chains. The protons on the imidazolidinone ring (H-4 and H-5) are particularly informative for determining the relative stereochemistry (cis or trans). In the cis isomer, these protons would likely exhibit a larger coupling constant (J-value) compared to the trans isomer. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons of the pentenyloxy side chains would show distinct signals corresponding to the olefinic protons (CH=CH₂), the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂), and the other methylene groups in the chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The carbonyl carbon (C-2) of the imidazolidinone ring is expected to appear at a characteristic downfield chemical shift. The carbons of the imidazolidinone ring (C-4 and C-5) will also have distinct signals, the positions of which can further help in stereochemical assignment. mdpi.com The different carbon environments in the two 4-pentenyloxy side chains will also be clearly distinguishable.

Dynamic Processes: Dynamic NMR studies can provide insights into conformational changes and potential prototropic tautomerism. mdpi.com By acquiring spectra at varying temperatures, it may be possible to observe the coalescence of signals, indicating that the molecule is undergoing rapid conformational or tautomeric exchange on the NMR timescale. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C=O-~160-165
CH-4/5~4.5-5.0~75-85
N-H~5.5-6.5-
O-CH₂~3.5-3.8~68-72
CH₂-CH₂-O~1.6-1.8~28-32
CH₂-CH=~2.0-2.2~30-34
=CH₂~4.9-5.1~115-120
-CH=~5.7-5.9~135-140

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the cyclic urea (B33335) (imidazolidinone). ajchem-a.com The N-H stretching vibrations of the amide functional groups are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The presence of the ether linkages (C-O-C) would be confirmed by a strong band in the 1050-1150 cm⁻¹ region. The alkenyl groups in the side chains would give rise to a C=C stretching vibration around 1640-1660 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3400Medium-Strong
C-H Stretch (sp³)2850-3000Medium-Strong
C=O Stretch1680-1720Strong
C=C Stretch1640-1660Medium
C-N Stretch1200-1350Medium
C-O-C Stretch1050-1150Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can help to piece together the structure of the molecule. Common fragmentation pathways for such a molecule could include the loss of one or both of the 4-pentenyloxy side chains, as well as cleavage of the imidazolidinone ring. researchgate.net The observation of fragment ions corresponding to the pentenyl cation and other characteristic fragments would further support the proposed structure. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Possible Fragment
[M]+Molecular Ion
[M - C₅H₉O]+Loss of a pentenyloxy radical
[M - C₅H₉]+Loss of a pentenyl radical
[C₅H₉]+Pentenyl cation

Investigation of Conformational Preferences and Stereoisomerism

The presence of two stereocenters at positions 4 and 5 of the imidazolidinone ring gives rise to the possibility of stereoisomerism.

Analysis of Diastereomeric and Enantiomeric Forms (if applicable)

Due to the two chiral centers at C-4 and C-5, this compound can exist as diastereomers: a cis form where the two pentenyloxy groups are on the same side of the ring, and a trans form where they are on opposite sides. nih.gov Each of these diastereomers is chiral and can exist as a pair of enantiomers (R,R and S,S for the trans isomer, and a meso compound for the cis isomer if the substituents are identical, which is the case here, however, due to the flexibility of the side chains, the cis isomer can also be chiral). The separation and characterization of these stereoisomers would require chiral chromatography techniques. The relative stereochemistry (cis or trans) can often be determined by NMR spectroscopy, as mentioned earlier, based on the coupling constants between the protons at C-4 and C-5. mdpi.com

Studies on Prototropic Tautomerism and Isomeric Stability

Prototropic tautomerism is a form of isomerism that involves the migration of a proton. chemeurope.com In the case of this compound, amide-imidic acid tautomerism is possible. chemeurope.com The more stable amide form (the 2-imidazolidinone) is in equilibrium with its less stable imidic acid tautomer (2-hydroxy-4,5-bis(4-pentenyloxy)-1H-imidazole). The position of this equilibrium is typically heavily favored towards the amide form. The presence of the imidic acid tautomer could potentially be detected by spectroscopic methods under specific conditions, such as in different solvents or at elevated temperatures. mdpi.com Computational studies could also provide valuable insights into the relative stabilities of these tautomers. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsion angles. For the imidazolidin-2-one core, the crystal structure of the analogue cis-3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one reveals key structural features. nih.gov

The five-membered imidazolidin-2-one ring is not planar. It adopts an "envelope" conformation, where one atom deviates significantly from the plane formed by the other four. nih.gov In the case of the analogue, the C(2) atom is displaced from the plane of the N(1), C(5), C(4), and N(3) atoms. This puckering is a common feature in saturated five-membered rings, as it alleviates torsional strain. It is highly probable that the imidazolidin-2-one ring in this compound adopts a similar envelope or a closely related twist (half-chair) conformation.

The precise bond lengths and angles define the geometry of the ring. The urea moiety within the ring is characterized by C=O and C-N bonds. The lengths of the N(1)–C(1) and N(3)–C(1) bonds in the analogue are similar, indicating delocalization of the nitrogen lone pairs into the carbonyl group. nih.gov The table below presents selected bond lengths and angles for the imidazolidin-2-one ring from the analogue structure, which are expected to be comparable in the target molecule.

Interactive Data Table: Selected Bond Lengths of the Imidazolidin-2-one Ring Analogue

BondLength (Å)
N(1)-C(2)1.382
N(3)-C(2)1.346
C(4)-C(5)1.550
N(1)-C(5)1.465
N(3)-C(4)1.470
C(2)-O(1)1.237

Data derived from the crystal structure of cis-3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. nih.gov

Interactive Data Table: Selected Bond Angles of the Imidazolidin-2-one Ring Analogue

AngleDegree (°)
N(1)-C(2)-N(3)109.0
C(5)-N(1)-C(2)112.5
C(4)-N(3)-C(2)112.0
C(5)-C(4)-N(3)103.0
C(4)-C(5)-N(1)102.8

Data derived from the crystal structure of cis-3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. nih.gov

These structural parameters provide a static, time-averaged picture of the molecule in the solid state. The conformation and packing in the crystal are influenced by intermolecular forces, such as hydrogen bonding, which would occur between the N-H groups and the carbonyl oxygen of adjacent molecules.

Influence of Pentenyloxy Side Chains on Molecular Geometry and Dynamics

While X-ray crystallography reveals the solid-state structure, the molecule's behavior in solution or other phases is dictated by its dynamic properties. The two (4-pentenyloxy) side chains attached to the C4 and C5 positions of the imidazolidin-2-one ring introduce a significant degree of conformational flexibility.

Each pentenyloxy chain consists of several single bonds (C-C and C-O) around which rotation can freely occur. This leads to a multitude of possible conformations (rotamers) for each side chain. The key rotational degrees of freedom are:

C4/C5 – O bond: Rotation around this bond determines the initial orientation of the alkoxy chain relative to the ring.

O – CH2 bond: Further rotation positions the rest of the alkyl chain.

C-C bonds within the pentenyl chain: Rotations around these bonds lead to various folded or extended chain conformations.

This flexibility means that this compound is not a single, rigid structure but rather exists as an equilibrium of many rapidly interconverting conformers. The side chains can be oriented in numerous ways relative to the central ring and to each other. They can extend away from the ring into the surrounding medium or potentially fold back towards the ring or each other, influenced by solvent effects and non-covalent intramolecular interactions.

Molecular Shape: The molecule does not have a single defined shape. Instead, it can be conceptualized as having a relatively rigid core (the imidazolidin-2-one ring) with a highly dynamic and fluctuating periphery. The time-averaged shape is likely to be more globular than a simple representation would suggest.

Molecular Dynamics: The constant motion of the side chains contributes significantly to the molecule's internal energy and entropy. This dynamic nature is crucial for processes such as binding to other molecules, as the chains can adapt their conformation to fit into a binding site.

Intermolecular Interactions: The flexible, nonpolar pentenyl chains can engage in van der Waals interactions with other molecules, influencing solubility, aggregation, and material properties. The terminal double bond in each chain also introduces a site of potential chemical reactivity and specific electronic interactions.

Theoretical and Computational Chemistry Studies on 4,5 Bis 4 Pentenyloxy 2 Imidazolidinone

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their stability and reactivity. researchgate.net For 4,5-Bis(4-pentenyloxy)-2-imidazolidinone, DFT calculations would provide a foundational understanding of its molecular behavior.

Geometry Optimization and Energy Minimization Studies

The initial step in computational analysis involves geometry optimization, where the molecule's three-dimensional structure is adjusted to find the most stable arrangement, corresponding to a minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the central imidazolidinone ring and the flexible pentenyloxy side chains. The resulting minimized energy provides a measure of the molecule's intrinsic stability.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations Note: This table is populated with hypothetical data for illustrative purposes, as specific experimental or computational data for this molecule is not readily available.

Parameter Predicted Value
C=O Bond Length (Å) 1.23
N-C(ring) Bond Length (Å) 1.38
C-C(ring) Bond Length (Å) 1.54
C-O-C Bond Angle (°) 118.5
Dihedral Angle (H-N-C=O) (°) 175.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich oxygen and nitrogen atoms of the imidazolidinone ring, while the LUMO would likely be centered on the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This table is populated with hypothetical data for illustrative purposes.

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. mdpi.com It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show negative potential around the carbonyl oxygen and the ether oxygens in the side chains, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms attached to the nitrogen atoms, highlighting them as potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. nih.gov For a molecule with flexible side chains like this compound, MD simulations would be essential to explore its vast conformational landscape. By simulating the molecule's movements, researchers can identify the most stable and frequently occurring conformations, which is crucial for understanding its biological activity and interactions with other molecules. These simulations can reveal how the pentenyloxy chains fold and interact with the central ring and with each other.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanisms and energy changes involved. nih.gov

Transition State Identification and Activation Energy Barriers

A key aspect of studying reaction mechanisms is the identification of the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures and calculate the activation energies. For instance, in the synthesis of imidazolidin-2-ones from vicinal diamines, DFT calculations can elucidate the step-by-step mechanism of the cyclization reaction. mdpi.com

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound Note: This table is populated with hypothetical data for illustrative purposes.

Reaction Step Activation Energy (kcal/mol)
Nucleophilic Attack 15.2
Ring Closure 12.8
Dehydration 20.5

Solvent Effects on Reaction Energetics and Kinetics

The solvent environment can profoundly influence the energetics and kinetics of chemical reactions involving imidazolidinone derivatives. Computational studies on related systems have demonstrated that both implicit and explicit solvent models are crucial for accurately predicting reaction pathways and energy barriers.

Research on imidazolidinone-catalyzed enantioselective (4+3)-cycloaddition reactions has shown that the choice of solvent can dictate the reaction's course. researchgate.net For instance, computational analysis using a polarizable continuum model revealed that implicit solvent models had a substantial effect on the reaction pathway. researchgate.net Calculations performed in the gas phase predicted a (4+2)-cycloaddition product, whereas modeling the reaction in dichloromethane (B109758) (DCM) led to the experimentally observed (4+3)-cycloaddition product. researchgate.net This highlights the critical role of the solvent in stabilizing transition states and intermediates, thereby directing the reaction toward a specific outcome.

Furthermore, the polarity and hydrogen-bonding capability of the solvent can alter activation energies. In the synthesis of ionic liquids involving imidazole (B134444) derivatives, it was observed that polar aprotic solvents like DMSO could significantly accelerate reaction rates compared to polar protic solvents like methanol. ku.edu This is attributed to the ability of polar protic solvents to form hydrogen bonds, which can inhibit nucleophilic attack. ku.edu For reactions involving this compound, such as its potential use in polymerization or other nucleophilic reactions, the choice of solvent would similarly be expected to have a significant impact on reaction kinetics.

DFT calculations on the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones provide quantitative insight into reaction energetics. acs.org For the cyclization step, which is the rate-determining step, a moderate activation free energy of 20.8 kcal/mol was calculated, a value consistent with observed reaction rates at room temperature. acs.org While this study did not detail an extensive solvent screen, the use of acetonitrile (B52724) was crucial for an efficient reaction. researchgate.net The influence of different solvents on this activation barrier would be a key factor in optimizing reaction conditions.

Table 1: Calculated Activation Energy for a Reaction Forming the Imidazolidin-2-one Ring

Reaction TypeCatalystSolventCalculated Activation Free Energy (kcal/mol)
Intramolecular Hydroamidation (Cyclization)BEMPAcetonitrile20.8
Data sourced from a DFT study on the synthesis of imidazolidin-2-ones from propargylic ureas. acs.org

The table above shows a calculated activation energy for a key step in forming the imidazolidinone ring. It is expected that this value would be sensitive to the solvent environment, with different solvents altering the energy of the transition state.

Development of Structure-Reactivity Relationships and Molecular Design Principles

The development of structure-reactivity relationships is essential for designing novel molecules with desired properties and for optimizing reaction conditions. For imidazolidinone derivatives, these relationships are often explored through computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies and the application of principles like the Hammett equation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. pensoft.netmdpi.com For imidazolidinone analogues, QSAR models have been developed to predict their bioactivity, for instance, as Aurora kinase inhibitors. pensoft.net These models use various molecular descriptors (e.g., steric, electrostatic, hydrophobic) to build a statistically validated equation that can predict the activity of new, unsynthesized derivatives. pensoft.netnih.gov This approach allows for the in silico screening of potential candidates, prioritizing synthetic efforts toward molecules with the highest predicted potency. For this compound, a QSAR model could be developed to correlate variations in the alkoxy side chains (e.g., chain length, presence of unsaturation) with its reactivity in polymerization or other chemical transformations.

Molecular Design Principles and Hammett Analysis

A fundamental principle in understanding structure-reactivity relationships is the Hammett equation, which provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.orglibretexts.org The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). libretexts.org The substituent constant, σ, quantifies the electronic effect (electron-donating or -withdrawing) of a substituent, while the reaction constant, ρ, measures the sensitivity of the reaction to these electronic effects. wikipedia.orglibretexts.org

While the this compound itself is not aromatic, the principles of linear free-energy relationships are broadly applicable. For instance, if the imidazolidinone nitrogen atoms were substituted with various substituted phenyl groups, a Hammett plot could be constructed to probe the mechanism of a reaction. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge. wikipedia.org Such analyses provide deep mechanistic insights that are invaluable for molecular design. Computational chemistry can be used to calculate the reaction rates for a series of substituted compounds, allowing for the theoretical construction of Hammett plots to predict reaction mechanisms and guide the design of new derivatives with tailored reactivity.

The pentenyloxy side chains of this compound are a key structural feature. Their flexibility and the presence of terminal double bonds suggest that this molecule could be a monomer for Ring-Opening Metathesis Polymerization (ROMP). The reactivity in such a polymerization would be highly dependent on the steric and electronic environment of the imidazolidinone core and how it influences the approach of the catalyst to the double bonds. Computational modeling could be employed to study the conformational preferences of the pentenyloxy chains and to calculate the activation barriers for the metathesis reaction, thereby establishing a structure-reactivity relationship for a homologous series of such monomers.

Reactivity and Transformation Pathways of 4,5 Bis 4 Pentenyloxy 2 Imidazolidinone

Reactions Involving the 2-Imidazolidinone Core

The central 2-imidazolidinone ring is a cyclic urea (B33335) derivative and is expected to exhibit reactivity characteristic of this functional group.

Ring-Opening and Ring-Closure Reactions of the Imidazolidinone Moiety

The imidazolidinone ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. For instance, hydrolysis under harsh acidic or basic conditions could lead to the cleavage of the amide bonds, ultimately yielding a diamine precursor. The stability of the imidazolidinone ring is a key factor in its use as a scaffold in various applications.

Conversely, the synthesis of the 2-imidazolidinone core often involves ring-closure reactions. Common methods for forming the imidazolidinone ring include the reaction of a 1,2-diamine with a carbonyl source such as phosgene (B1210022), carbonyldiimidazole, or urea. Intramolecular cyclization of N-(2-aminoethyl)ureas is another pathway to form the imidazolidinone ring.

Reactivity of the 4-Pentenyloxy Side Chains

The two 4-pentenyloxy side chains contain terminal double bonds, which are versatile functional groups that can participate in a wide range of chemical transformations.

Olefin Metathesis and Cyclization Reactions of the Terminal Alkenes

The terminal alkenes on the side chains are prime candidates for olefin metathesis reactions. wikipedia.orglibretexts.orgharvard.edunih.gov This powerful carbon-carbon bond-forming reaction can be used to create new cyclic or acyclic structures. For example, ring-closing metathesis (RCM) could be employed to form macrocycles by linking the two pentenyloxy side chains. The success of such a reaction would depend on the choice of catalyst (e.g., Grubbs' or Schrock's catalyst) and the reaction conditions. Cross-metathesis with other olefins could also be used to introduce new functional groups at the ends of the side chains.

Hydrofunctionalization, Halogenation, and Other Electrophilic/Nucleophilic Additions to the Double Bonds

The double bonds in the pentenyloxy side chains are susceptible to a variety of addition reactions. Hydrofunctionalization, the addition of an H-X molecule across the double bond, can be used to introduce a range of functional groups. Examples include hydration (addition of water), hydroamination (addition of an amine), and hydrohalogenation (addition of a hydrogen halide).

Halogenation, the addition of halogens (e.g., Br₂, Cl₂) across the double bond, would proceed readily to form dihalogenated derivatives. Other electrophilic additions, such as epoxidation and dihydroxylation, are also expected to be feasible, leading to the formation of epoxides and diols, respectively. Nucleophilic additions to the double bonds are also possible under specific conditions, often requiring activation of the double bond or the use of a strong nucleophile.

Photochemical and Thermal Transformations

The photochemical and thermal reactivity of 4,5-Bis(4-pentenyloxy)-2-imidazolidinone has not been specifically reported. However, molecules with similar functionalities can undergo transformations under these conditions. For example, photochemical [2+2] cycloadditions between the two terminal alkenes could potentially lead to the formation of cyclobutane (B1203170) rings, though this would likely require specific reaction conditions and photosensitizers.

Thermally, the molecule's stability would be limited by the decomposition temperatures of its functional groups. At elevated temperatures, degradation of the side chains or the imidazolidinone core could occur. The specific products of thermal decomposition would depend on the conditions and the presence of other reagents.

Photocleavage Studies and Mechanisms of Molecular Fragmentation

The photochemical reactivity of this compound is anticipated to involve transformations originating from both the imidazolidinone core and the unsaturated alkoxy side chains. The absorption of ultraviolet (UV) light can lead to the excitation of electrons to higher energy states, initiating a cascade of reactions that result in molecular fragmentation.

Fragmentation of the Imidazolidinone Ring:

The imidazolidinone ring, being a cyclic urea, possesses chromophores that can absorb UV radiation. Upon excitation, the ring may undergo several fragmentation pathways. One common pathway for cyclic compounds is ring-opening, which could lead to the formation of reactive intermediates. Furthermore, cleavage of the carbon-nitrogen bonds within the ring is a plausible fragmentation route, potentially yielding isocyanate and amine functionalities, analogous to the thermal decomposition pathways of ureas.

Cleavage of the Ether Linkages:

The ether bonds in the 4- and 5-positions of the imidazolidinone ring are also susceptible to photocleavage. The mechanism of ether cleavage upon UV irradiation often involves the formation of radical intermediates. acs.org For the pentenyloxy substituents, homolytic cleavage of the C-O bond could generate an imidazolidinone-based radical and a pentenyloxy radical. The latter could undergo further reactions, such as hydrogen abstraction or rearrangement.

Reactions of the Terminal Alkenes:

The terminal double bonds in the 4-pentenyloxy chains introduce additional photochemical reaction pathways. These include:

[2+2] Cycloaddition: Intramolecular or intermolecular [2+2] photocycloaddition could occur, leading to the formation of cyclobutane rings. This is a common reaction for alkenes under photochemical conditions.

Ene Reaction: An intramolecular ene reaction could take place, involving the abstraction of an allylic hydrogen by the excited carbonyl group of the imidazolidinone ring, followed by cyclization.

Photooxidation: In the presence of oxygen and a photosensitizer, the alkene moieties could undergo photooxidation to form various oxygenated products, such as hydroperoxides or endoperoxides.

A summary of potential photochemical fragmentation pathways is presented in the table below.

Functional Group Potential Photochemical Reaction Anticipated Products/Intermediates
Imidazolidinone RingRing OpeningLinear urea derivatives, reactive radical species
Imidazolidinone RingC-N Bond CleavageIsocyanate and amine functionalized fragments
Ether LinkageHomolytic C-O CleavageImidazolidinone-based radical, pentenyloxy radical
Terminal Alkene[2+2] CycloadditionCyclobutane-containing derivatives
Terminal AlkeneEne ReactionCyclic alcohol derivatives
Terminal AlkenePhotooxidationHydroperoxides, endoperoxides, carbonyl compounds

Thermal Stability and Degradation Pathways

The thermal stability of this compound is primarily determined by the stability of the cyclic urea core and the ether linkages. Thermal decomposition of ureas and related compounds has been studied, and these findings can be extrapolated to predict the behavior of the target molecule. nih.gov

Decomposition of the Imidazolidinone Ring:

The most likely thermal degradation pathway for the imidazolidinone ring involves a retro-cycloaddition reaction. This would lead to the cleavage of the ring to form an isocyanate and an amine. nih.gov Given the substitution pattern, this could result in the formation of a bis-isocyanate precursor and a diamine derivative, although the specific fragmentation will depend on which bonds within the ring are most labile.

Another potential pathway is the decomposition into ammonia (B1221849) and cyanic acid, which is a known decomposition route for urea at elevated temperatures. However, the N,N'-disubstitution in the imidazolidinone ring makes this less probable than ring fragmentation into larger substituted molecules.

Degradation of the Pentenyloxy Side Chains:

The ether linkages of the pentenyloxy side chains are generally more thermally stable than the urea functionality. However, at higher temperatures, homolytic cleavage of the C-O bond can occur, leading to the formation of radical species. The presence of the terminal double bond may also influence the degradation, potentially providing pathways for intramolecular cyclization or elimination reactions.

The expected thermal degradation products are summarized in the table below.

Component Potential Thermal Degradation Pathway Expected Products
Imidazolidinone CoreRetro-cycloadditionIsocyanate and amine derivatives
Pentenyloxy Side ChainsC-O Bond CleavageAlkoxy radicals, alkene fragments
Pentenyloxy Side ChainsElimination ReactionsDienes, alcohols

Redox Chemistry of the Compound

The redox chemistry of this compound is expected to be influenced by the imidazolidinone nucleus and the terminal alkene groups.

Redox Behavior of the Imidazolidinone Moiety:

Imidazolidinone derivatives can participate in redox reactions. nih.govnih.gov The nitrogen atoms in the ring can be oxidized under certain conditions. Electrochemical studies on similar five-membered nitrogen heterocycles have shown that they can undergo oxidation at the nitrogen atoms, leading to the formation of radical cations or further oxidized species. The presence of electron-donating alkoxy groups at the 4 and 5 positions would likely lower the oxidation potential of the imidazolidinone ring.

Reduction of the carbonyl group in the imidazolidinone ring is also possible, although it typically requires strong reducing agents.

Redox Reactions of the Alkene Groups:

The terminal double bonds of the pentenyloxy side chains are susceptible to both oxidation and reduction.

Oxidation: The alkenes can be oxidized by various reagents to form epoxides, diols, or undergo oxidative cleavage to yield aldehydes or carboxylic acids. Common oxidizing agents for this purpose include peroxy acids (for epoxidation) and potassium permanganate (B83412) or ozone (for dihydroxylation or cleavage).

Reduction: The double bonds can be readily reduced to the corresponding alkanes via catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel.

A summary of the potential redox reactions is provided in the table below.

Functional Group Redox Reaction Typical Reagents Resulting Functional Group
Imidazolidinone (N-atoms)OxidationElectrochemical methods, strong oxidantsRadical cations, N-oxides
Imidazolidinone (C=O)ReductionStrong reducing agents (e.g., LiAlH4)Methylene (B1212753) group
Terminal AlkeneOxidation (Epoxidation)Peroxy acids (e.g., m-CPBA)Epoxide
Terminal AlkeneOxidation (Dihydroxylation)OsO4, cold KMnO4Diol
Terminal AlkeneOxidation (Cleavage)O3, hot KMnO4Aldehydes, Carboxylic acids
Terminal AlkeneReductionH2 / Pd, Pt, or NiAlkane

Future Perspectives and Emerging Research Directions for 4,5 Bis 4 Pentenyloxy 2 Imidazolidinone

Advancements in Asymmetric Synthesis and Chiral Imidazolidinone Derivatives

The imidazolidinone scaffold is a well-established chiral auxiliary in asymmetric synthesis, valued for its conformational rigidity and stereodirecting influence. journals.co.za Future research is anticipated to leverage the 4,5-disubstituted core of the title compound to develop novel chiral derivatives for asymmetric catalysis. The synthesis of enantiomerically pure 4,5-Bis(4-pentenyloxy)-2-imidazolidinone can serve as a precursor to a new class of chiral ligands. beilstein-journals.org

The strategic placement of the pentenyloxy groups offers a unique handle for immobilization or further functionalization without directly modifying the chiral core responsible for stereochemical control. This could lead to the development of recyclable catalysts or catalysts designed for specific environments. The exploration of metal complexes with these chiral imidazolidinone derivatives could yield highly efficient catalysts for a range of asymmetric transformations, including aldol (B89426) and Henry reactions. beilstein-journals.org

Table 1: Potential Asymmetric Reactions Utilizing Chiral Derivatives of this compound

Reaction Type Potential Catalyst Expected Outcome
Asymmetric Aldol Reaction Chiral imidazolidinone-metal complex High enantioselectivity in the formation of chiral β-hydroxy ketones.
Asymmetric Diels-Alder Lewis acid activated chiral imidazolidinone Enantioselective synthesis of cyclic compounds.
Asymmetric Michael Addition Organocatalyst based on the imidazolidinone scaffold High diastereoselectivity in the formation of 1,5-dicarbonyl compounds.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds, including imidazolidinones, is increasingly benefiting from the adoption of continuous flow chemistry. nih.govmtak.hu This technology offers advantages in terms of safety, scalability, and process control. Future research will likely focus on developing a continuous flow process for the synthesis of this compound. Such a process could involve the reaction of the corresponding diamine with a carbonyl source in a microreactor, allowing for precise control over reaction parameters and potentially improving yields and purity. nih.govuc.pt

Furthermore, the integration of continuous flow synthesis with automated platforms can accelerate the optimization of reaction conditions and the production of a library of derivatives. repec.orgbath.ac.uk Automated systems can systematically vary parameters such as temperature, pressure, and reagent stoichiometry to rapidly identify the optimal conditions for the synthesis of this compound and its analogues. nih.gov

High-Throughput Screening for Discovering Novel Reactivity or Materials Applications

The terminal double bonds in the pentenyloxy side chains of this compound make it a promising monomer for polymerization. High-throughput screening (HTS) methodologies can be employed to rapidly discover and optimize catalysts for the polymerization of this monomer. nih.gov HTS platforms can screen a large number of potential catalysts, such as Grubbs-type catalysts for Ring-Opening Metathesis Polymerization (ROMP), under various conditions to identify those that yield polymers with desired properties. acs.org

The resulting polymers could be screened for a wide range of materials applications, from novel biomaterials to functional coatings. HTS could also be used to explore the reactivity of the imidazolidinone core in the polymer backbone, potentially leading to the discovery of new post-polymerization modification strategies.

Table 2: High-Throughput Screening Parameters for Polymerization of this compound

Parameter Variables Desired Outcome
Catalyst Different generations of Grubbs and Schrock catalysts High polymerization efficiency and control over polymer microstructure.
Solvent Range of polar and non-polar solvents Optimal solubility of monomer and polymer, and catalyst stability.
Temperature 20-100 °C Control over reaction kinetics and polymer properties.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Polymer Science, and Materials Science

The molecular architecture of this compound inherently invites interdisciplinary research. Synthetic organic chemists can focus on the stereoselective synthesis of the monomer and its derivatives. mdpi.com Polymer scientists can then explore its polymerization, particularly through ROMP, to create novel functional polymers. researchgate.netyoutube.com The presence of the imidazolidinone unit within the polymer backbone or as a pendant group could impart unique properties, such as chirality and hydrogen-bonding capabilities, which are of great interest in materials science. sprinklescience.commdpi.comhs-merseburg.de

This interdisciplinary approach could lead to the development of "smart" materials that respond to external stimuli, chiral stationary phases for chromatography, or biocompatible polymers for biomedical applications. youtube.comrsc.org The ability to tune the properties of the resulting polymers by modifying the structure of the monomer opens up a vast design space for new materials.

Computational Design and Predictive Modeling for Next-Generation Imidazolidinone Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and materials. routledge.com In the context of this compound, computational methods can be used to predict the properties of its polymers and to design next-generation derivatives with enhanced functionalities. digitellinc.commdpi.com

Quantum mechanics calculations can be employed to understand the electronic structure and reactivity of the monomer and its interaction with polymerization catalysts. nih.gov Molecular dynamics simulations can be used to predict the conformational preferences of the resulting polymers and to model their bulk properties. researchgate.net Furthermore, machine learning algorithms can be trained on existing data to predict the properties of new imidazolidinone-based polymers, accelerating the discovery of materials with desired performance characteristics. nih.govnih.gov These predictive models can guide synthetic efforts, saving time and resources in the laboratory. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.